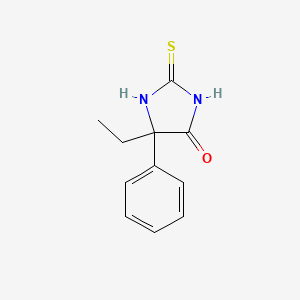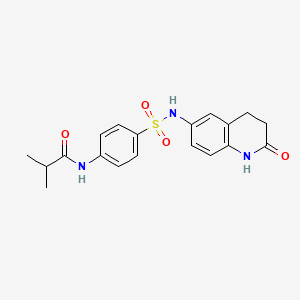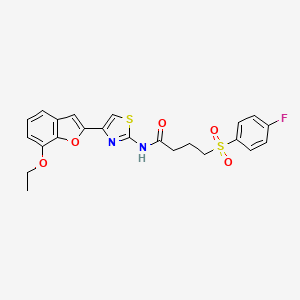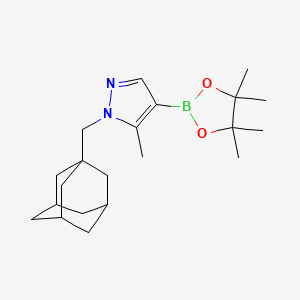![molecular formula C18H17N5O4 B2606943 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034385-31-2](/img/structure/B2606943.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide” is a complex organic molecule. It contains a benzodioxole group, a pyridinyl group, and a triazolyl group . The benzodioxole group is a common motif in many natural products and pharmaceuticals .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Palladium-Promoted Synthesis : A study by Knölker and O'Sullivan (1994) detailed a synthesis method involving hydroxy-substituted benzo[b] carbazoloquinone cyanamides. This method used palladium-promoted oxidative coupling, highlighting the compound's synthetic versatility and potential for further chemical modifications (Knölker & O'Sullivan, 1994).
- Structural Features and Theoretical Studies : The molecular structure and properties of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, were studied by Gumus et al. (2018). This research, which included experimental and theoretical (HF and DFT) studies, offers insight into the electronic and structural features of such compounds (Gumus et al., 2018).
Application in Drug Synthesis
- Hybrid Anticonvulsants Synthesis : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing potential as hybrid anticonvulsant agents. This research suggests the compound's utility in creating new chemical frameworks for medicinal purposes (Kamiński et al., 2015).
Antinociceptive Activity
- Antinociceptive Derivatives : A study conducted by Önkol et al. (2004) on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, which are structurally related, demonstrated varying levels of antinociceptive activity. This indicates the potential use of such compounds in pain management research (Önkol et al., 2004).
Molecular Synthesis
- Synthesis of New Heterocycles : Moustafa, Ahmed, and Khodairy (2017) developed new heterocycles containing a 2-aminopyrimidine moiety. Their method could be relevant to the synthesis of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide (Moustafa, Ahmed, & Khodairy, 2017).
Novel Applications in Medicinal Chemistry
- "Privileged Scaffold" in Medicinal Chemistry : The work of Poupaert et al. (2005) identified the 2(3H)-benzoxazolone heterocycle as a "privileged scaffold" in medicinal chemistry. This suggests that derivatives like the compound may have broad applications in drug development (Poupaert et al., 2005).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications, given the wide range of biological activities exhibited by similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-12(27-15-4-5-16-17(7-15)26-11-25-16)18(24)20-8-13-10-23(22-21-13)14-3-2-6-19-9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGHDRRUWPJTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2=CN=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)





![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)
![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)
![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)
